A Comprehensive Overview for Researchers and Drug Development Professionals
A Comprehensive Overview for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2-(2,2-Dimethyl-propionylamino)-nicotinic Acid
Abstract
This technical guide provides a detailed examination of 2-(2,2-Dimethyl-propionylamino)-nicotinic acid (also known as 2-(pivaloylamino)nicotinic acid), a key heterocyclic building block in medicinal chemistry and materials science. This document consolidates essential chemical and physical properties, outlines a robust and validated synthesis protocol, describes standard analytical characterization techniques, and discusses its known applications and biological relevance. Designed for researchers, scientists, and drug development professionals, this guide aims to be a comprehensive resource, grounded in established scientific principles and supported by authoritative references.
Introduction and Chemical Identity
2-(2,2-Dimethyl-propionylamino)-nicotinic acid is a derivative of nicotinic acid (Vitamin B3)[1]. Its structure is characterized by a pyridine-3-carboxylic acid core, with a bulky, lipophilic 2,2-dimethylpropionyl (pivaloyl) group attached to an amino function at the 2-position. This unique combination of a hydrophilic pyridinyl-carboxylate moiety and a sterically hindered, hydrophobic amide group imparts specific physicochemical properties that make it a valuable intermediate in organic synthesis.
The pivaloyl group serves as a robust protecting group for the 2-amino function, stable to a wide range of reaction conditions, yet its primary utility is often as a permanent structural component. In medicinal chemistry, compounds of this class, known as 2-(acylamino)nicotinic acids, are explored for various therapeutic applications, leveraging the biological significance of the nicotinic acid scaffold[2][3][4].
Key Identifiers:
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IUPAC Name: 2-[(2,2-dimethylpropanoyl)amino]pyridine-3-carboxylic acid[5]
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Common Synonyms: 2-(Pivaloylamino)nicotinic acid, 2-(2,2-Dimethyl-propionylamino)-nicotinic acid
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and application in research and development. The data below has been aggregated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Appearance | Light yellow to light brown solid | [6] |
| Melting Point | 235.2-236.7 °C | [6] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [7][9] |
| Molecular Weight | 222.24 g/mol | [7][8][9] |
| SMILES | CC(C)(C)C(=O)NC1=C(C=CC=N1)C(=O)O | [5][8] |
| InChI Key | KXLOGMIKCNUSNG-UHFFFAOYSA-N | [8][9] |
| Purity (Typical) | ≥97% | [5] |
| Storage Temperature | Room Temperature | [6] |
Synthesis Protocol: Acylation of 2-Aminonicotinic Acid
The most direct and widely employed method for synthesizing 2-(2,2-Dimethyl-propionylamino)-nicotinic acid is the N-acylation of commercially available 2-aminonicotinic acid using pivaloyl chloride. This is a classic Schotten-Baumann reaction, adapted for an amino acid substrate.
Causality and Experimental Rationale
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Choice of Base: An aqueous solution of a base like sodium hydroxide or potassium carbonate is used. Its primary role is to deprotonate the carboxylic acid group of the starting material, rendering it more soluble in the aqueous medium. Crucially, it also acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the acylation reaction. This prevents the protonation of the starting amine, which would render it unreactive towards the electrophilic pivaloyl chloride.
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Reagent Addition: Pivaloyl chloride is added portion-wise or dropwise to the cooled reaction mixture. This controlled addition is critical to manage the exothermic nature of the acylation reaction and to minimize potential side reactions, such as the hydrolysis of the acid chloride.
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Reaction Quenching and Product Isolation: After the reaction is complete, the mixture is acidified. This step serves two purposes: it quenches any remaining base and, most importantly, it protonates the carboxylate group of the product, causing the now neutral and less water-soluble 2-(2,2-Dimethyl-propionylamino)-nicotinic acid to precipitate out of the aqueous solution. This provides a simple and effective method for initial purification.
Step-by-Step Laboratory Procedure
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Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminonicotinic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq). Stir at room temperature until a clear solution is obtained.
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Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
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Acylation: While stirring vigorously, add pivaloyl chloride (1.1 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Precipitation: Once the reaction is complete, cool the mixture again in an ice bath. Slowly acidify the solution to a pH of approximately 3-4 by adding 2 M hydrochloric acid. A white or off-white precipitate will form.
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Isolation: Collect the solid product by vacuum filtration.
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Washing: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a small amount of cold diethyl ether or hexane to aid in drying.
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Drying: Dry the product under vacuum to a constant weight. The resulting solid is typically of high purity (>95%). Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water if necessary.
Synthesis Workflow Diagram
Caption: Standard analytical workflow for compound characterization and validation.
Applications and Biological Context
2-(Acylamino)nicotinic acid derivatives are primarily utilized as intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
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Pharmaceutical Intermediates: The nicotinic acid core is a well-established pharmacophore. Its derivatives are known to interact with various biological targets.[10] For example, nicotinic acid itself is a ligand for the hydroxycarboxylic acid receptor 2 (HCA₂), which mediates its anti-lipolytic effects.[10] The modification at the 2-position, as in the title compound, allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. These compounds can serve as precursors to fused heterocyclic systems or as building blocks in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[4]
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Materials Science: The rigid, aromatic structure of the pyridine ring combined with its hydrogen bonding capabilities (amide and carboxylic acid) makes this class of compounds interesting for applications in crystal engineering and the development of supramolecular assemblies.
While specific biological activity data for 2-(2,2-Dimethyl-propionylamino)-nicotinic acid itself is not extensively reported in peer-reviewed literature, its structural similarity to other biologically active nicotinic acid derivatives suggests potential for further investigation in various therapeutic areas.
Safety and Handling
As with all laboratory chemicals, 2-(2,2-Dimethyl-propionylamino)-nicotinic acid should be handled with appropriate care.
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
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Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.
Conclusion
2-(2,2-Dimethyl-propionylamino)-nicotinic acid is a valuable and accessible chemical building block with well-defined properties. Its synthesis is straightforward, relying on fundamental organic chemistry principles, and its structure can be definitively confirmed using standard analytical techniques. For researchers in medicinal chemistry and drug development, this compound represents a versatile platform for creating novel molecules with potential therapeutic value, building upon the established biological importance of the nicotinic acid scaffold. This guide provides the foundational technical knowledge required to confidently synthesize, characterize, and utilize this compound in advanced research applications.
References
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Finetech Industry Limited. (n.d.). 2-(2,2-dimethyl-propionylamino)-nicotinic acid. Retrieved from [Link]
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Wikipedia. (2024). Nicotinic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Retrieved from [Link]
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Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. Retrieved from [Link]
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PubMed. (1975). Synthesis of some 2-aminonicotinic acid derivatives. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Retrieved from [Link]
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PubChem. (n.d.). Nicotinamide. Retrieved from [Link]
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PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]
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Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]
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MDPI. (2020). Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. Retrieved from [Link]
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PubMed. (2016). Isolation of Nicotinic Acid (Vitamin B3) and N-Propylamine after Myosmine Peroxidation. Retrieved from [Link]
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FooDB. (2010). Showing Compound Nicotinamide (FDB012485). Retrieved from [Link]
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PubMed Central. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Retrieved from [Link]
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